Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJNLKAIOCSMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Protocol from 1,4-Dioxaspiro[4.5]Decane-8-One
A patented method (CN111518015A) outlines a four-step route:
- Cyanoalkylation : Reaction of 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol (0–20°C) yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile (80% yield).
- Chloroethylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene (0–20°C, 12.5 hr) produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- Hydrogenation and Cyclization : Hydrogenation over Raney nickel in methanol (50°C, 6 hr) reduces the nitrile to an amine, followed by reaction with di-tert-butyl dicarbonate to install the carbamate group.
- Deprotection : Cleavage of the 1,4-dioxolane ring with pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hr) furnishes the tetrahydrooxane ring.
Key Data :
| Step | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Glycol dimethyl ether/ethanol | 0–20 | 8 | 80 |
| 2 | Toluene | 0–20 | 12.5 | 75 |
| 3 | Methanol | 50 | 6 | 68 |
| 4 | Acetone/water | 70 | 15 | 85 |
Three-Component Coupling Strategy
Adapting methods from PMC9307797, a one-pot reaction between 1,1-bis(methylthio)-2-nitroethene, cysteamine hydrochloride, and 1,3-indandione in ethanol with p-toluenesulfonic acid (p-TSA) generates spiro-imidazo pyridine intermediates. While this study focuses on indeno-pyridine hybrids, replacing 1,3-indandione with a tetrahydrooxane precursor (e.g., tetrahydro-2H-pyran-4-amine) could yield analogous spirocyclic structures. Ultrasonication reduced reaction times from 24 hr to 30 min in related systems.
Catalytic Innovations in Imidazo[4,5-c]Pyridine Formation
Molecular Iodine-Mediated Cyclization
Source demonstrates that molecular iodine (20 mol%) in water under ultrasonication efficiently catalyzes the formation of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and dimedone (96% yield). For the target compound, substituting dimedone with a tetrahydrooxane-derived diketone could enable analogous spirocyclization.
Advantages :
- Eliminates toxic transition metals.
- Aqueous medium enhances sustainability (E-factor: 2.1).
Acid-Catalyzed Tandem Reactions
The use of p-TSA (20 mol%) in ethanol under reflux (PMC9307797) promotes tandem Knoevenagel-Michael-cyclization sequences. For example, bindone (bis-indanedione) intermediates react with malononitrile to form electrophilic α,β-unsaturated nitriles, which undergo Michael addition with heterocyclic ketene aminals (HKAs). Adapting this to include oxane-containing HKAs could streamline spirocycle assembly.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : The imidazo[4,5-c]pyridine system’s C4 position is less nucleophilic than C2, complicating spiro junction formation. Pre-activation via N-alkylation (e.g., using ethyl bromoacetate as in CN111574537B) enhances reactivity.
- Oxane Ring Stability : Acidic conditions during deprotection risk oxane ring opening. Using PPTS instead of strong acids (e.g., HCl) mitigates this.
- Catalyst Recovery : Molecular iodine in water allows for simple extraction, but Raney nickel requires filtration under inert conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate exhibit significant anticancer properties. For instance, analogs have been shown to inhibit histone acetyltransferases and demonstrate potential anticancer effects through various mechanisms .
-
Statin Development :
- Tert-butyl derivatives are being explored as intermediates in the synthesis of statins, which are widely used to manage hypercholesterolemia. The synthesis of such compounds often involves the use of environmentally friendly methods that reduce waste and improve yield . The compound's structure may enhance the efficacy of statins by improving their pharmacokinetic profiles.
- Neuroprotective Effects :
Synthetic Applications
- Organic Synthesis :
- Green Chemistry :
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in medicinal chemistry, it might interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be determined by the compound's structure and reactivity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methoxyacetyl and propionyl groups enhance electrophilicity compared to the tert-butyl carboxylate, influencing reactivity in nucleophilic substitution or cross-coupling reactions .
Physicochemical Properties
Biological Activity
Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate (CAS No. 1955557-23-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.36 g/mol
- Structure : The compound features a spirocyclic structure that incorporates an imidazo-pyridine moiety, which is known for contributing to various biological activities.
Biological Activity Overview
This compound exhibits several biological activities:
The mechanisms underlying the biological activities of this compound can be inferred from studies on related compounds:
- Cellular Signaling Pathways : Compounds with imidazo-pyridine structures often interact with cellular signaling pathways that regulate cell proliferation and apoptosis. This interaction may lead to the modulation of cancer cell viability and growth.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for microbial survival.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A study on pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship that could be applicable to this compound .
- Antitumor Activity : In vitro studies on related imidazo-pyridine compounds have shown inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These findings suggest that similar mechanisms may be exploitable in the development of new anticancer agents based on this compound's structure .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate, and what challenges arise during cyclization?
The synthesis of this spirocyclic compound typically involves multi-step protocols, including:
- Spiro-ring formation : Cyclization of imidazo[4,5-c]pyridine precursors with oxane derivatives under basic conditions. Sodium ethoxide in absolute ethanol has been effective for analogous imidazopyridine ring closures, though competing decomposition pathways require strict control of reaction time and temperature .
- Protection strategies : The tert-butyl carbamate group is introduced via Boc-protection of the amine intermediate, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
- Challenges : Cyclization attempts using acidic (e.g., HCl/MeOH) or strongly basic (e.g., NaOH) conditions may lead to decomposition due to the instability of the dihydroxyimidazo[4,5-c]pyridine core .
Q. How can the structural identity of this compound be confirmed spectroscopically?
Key characterization methods include:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C₁₄H₂₁NO₄, [M+H]⁺ = 268.1543) .
Q. What are the stability considerations for this compound under experimental conditions?
- Acid/Base Sensitivity : The imidazo[4,5-c]pyridine core is prone to ring cleavage in hot acidic or basic media (e.g., 50% decomposition of similar compounds in 90 minutes under 0.01N NaOH) .
- Storage : Dry powder or DMSO solutions stored at –20°C are recommended to prevent hydrolysis .
Advanced Research Questions
Q. What pharmacological mechanisms are associated with imidazo[4,5-c]pyridine derivatives like this compound?
- JAK Kinase Inhibition : Structural analogs of this compound (e.g., WO 2013117649) exhibit potent JAK inhibitory activity, with IC₅₀ values in the nanomolar range. Molecular docking studies suggest interactions with the ATP-binding pocket via the spiro-oxane moiety and tert-butyl carboxylate group .
- Immunomodulation : Derivatives bearing similar scaffolds (e.g., PD-L1 internalization inducers, WO 2020/028714) highlight potential applications in autoimmune and inflammatory diseases .
Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?
- Core Modifications :
- Experimental Design :
Q. What methodologies are used to study the metabolic fate of this compound?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. LC-MS/MS can detect oxidative products (e.g., hydroxylation at the oxane or imidazole ring) .
- CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
